

## Ruzinurad for the Treatment of Hyperuricemia and Gout: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ruzinurad |           |
| Cat. No.:            | B3181943  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1) currently under investigation for the treatment of hyperuricemia and gout.[1][2] By specifically targeting URAT1 in the renal proximal tubules, ruzinurad blocks the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels.[2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical development, pharmacokinetics, and safety profile of ruzinurad. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of this promising therapeutic agent.

### **Introduction to Hyperuricemia and Gout**

Hyperuricemia, characterized by elevated serum uric acid levels, is a critical factor in the pathogenesis of gout, a painful inflammatory arthritis.[2] Gout arises from the deposition of monosodium urate crystals in and around the joints, leading to acute flares of intense pain, swelling, and redness.[2] While xanthine oxidase inhibitors (XOIs) like febuxostat are standard treatments that reduce uric acid production, a significant number of patients do not achieve target sUA levels with XOI monotherapy.[1] This has driven the development of uricosuric agents like **ruzinurad**, which offer an alternative and complementary mechanism of action to manage hyperuricemia.[1]



#### **Mechanism of Action of Ruzinurad**

**Ruzinurad** exerts its therapeutic effect by selectively inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.

[2] By blocking URAT1, **ruzinurad** promotes the excretion of uric acid in the urine, leading to a reduction in serum uric acid concentrations.[2]

### **URAT1 Signaling Pathway**

The following diagram illustrates the role of URAT1 in uric acid reabsorption and the mechanism of inhibition by **ruzinurad**.



Click to download full resolution via product page

Caption: Mechanism of URAT1 inhibition by ruzinurad in the renal proximal tubule.

## Preclinical Development In Vitro Efficacy

Ruzinurad has demonstrated potent and selective inhibition of URAT1 in in vitro assays.

| Parameter                                             | Value   | Assay System                                        |
|-------------------------------------------------------|---------|-----------------------------------------------------|
| IC50                                                  | 33.7 nM | Inhibition of human URAT1 expressed in HEK293 cells |
| Table 1: In Vitro Inhibitory Activity of Ruzinurad[3] |         |                                                     |



#### **Preclinical Animal Models**

The efficacy of **ruzinurad** in lowering serum uric acid has been evaluated in various animal models of hyperuricemia. These models are typically induced by the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine-rich diet or uric acid precursors like hypoxanthine or adenine to elevate sUA levels.[4]

### **Clinical Development**

**Ruzinurad** has undergone Phase I, II, and III clinical trials to evaluate its safety, efficacy, and pharmacokinetics.[2][5]

### **Phase II Clinical Trial Efficacy**

A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of **ruzinurad** in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[1][6]

| Endpoint (Week 12)                                                                            | Ruzinurad 10 mg +<br>Febuxostat | Ruzinurad 5 mg +<br>Febuxostat | Placebo +<br>Febuxostat |
|-----------------------------------------------------------------------------------------------|---------------------------------|--------------------------------|-------------------------|
| Proportion of patients<br>achieving sUA ≤360<br>μmol/L                                        | 56.9%                           | 53.1%                          | 13.7%                   |
| Proportion of patients<br>achieving sUA ≤300<br>μmol/L                                        | 43.1%                           | 38.8%                          | 9.8%                    |
| Mean percent reduction in sUA from baseline                                                   | -37.7%                          | -30.1%                         | -8.7%                   |
| Table 2: Efficacy of Ruzinurad in Combination with Febuxostat in a Phase II Clinical Trial[6] |                                 |                                |                         |



Another Phase II study compared different doses of **ruzinurad** monotherapy to placebo and benzbromarone.[7]

| Endpoint (Week 5)                                                                      | Ruzinurad 10<br>mg | Ruzinurad 5 mg | Benzbromarone<br>50 mg | Placebo |
|----------------------------------------------------------------------------------------|--------------------|----------------|------------------------|---------|
| Proportion of patients achieving sUA ≤360 µmol/L                                       | 72.5%              | 32.5%          | 61.5%                  | 0%      |
| Mean percent reduction in sUA from baseline                                            | 46.8%              | 32.7%          | 41.8%                  | 5.9%    |
| Table 3: Efficacy<br>of Ruzinurad<br>Monotherapy in a<br>Phase II Clinical<br>Trial[7] |                    |                |                        |         |

#### **Phase III Clinical Trial**

A Phase III clinical trial (NCT04956432) has been completed, which was a multicenter, randomized, double-blind, allopurinol-controlled study to evaluate the efficacy and safety of **ruzinurad** in subjects with gout.[5][8]

### **Safety and Tolerability**

Across clinical trials, **ruzinurad** has been generally well-tolerated.[1][7] The most common treatment-emergent adverse events (TEAEs) are gout flares, which is an expected outcome when initiating urate-lowering therapy.[1]



| Adverse Event        | Ruzinurad 10 mg +<br>Febuxostat | Ruzinurad 5 mg +<br>Febuxostat | Placebo +<br>Febuxostat |
|----------------------|---------------------------------|--------------------------------|-------------------------|
| Any TEAE             | 74.5%                           | 87.8%                          | 80.4%                   |
| Gout Flares          | 39.2%                           | 49.0%                          | 45.1%                   |
| Table 4: Common      |                                 |                                |                         |
| Treatment-Emergent   |                                 |                                |                         |
| Adverse Events in a  |                                 |                                |                         |
| Phase II Combination |                                 |                                |                         |
| Therapy Trial[1]     |                                 |                                |                         |

## Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of **ruzinurad**.

| Pharmacokinetic Parameter                        | Value/Description                                                                                                                                                                                                                                                         |
|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Effect of Food                                   | A high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters of a single 10 mg dose of ruzinurad. The 90% confidence intervals for the geometric mean ratios of AUC0-t and AUC0-∞ were within the equivalence criteria of 0.80-1.25.[9] |
| Drug-Drug Interactions                           | Co-administration with febuxostat was not associated with any clinically relevant pharmacokinetic drug interactions.[10]                                                                                                                                                  |
| Table 5: Pharmacokinetic Properties of Ruzinurad |                                                                                                                                                                                                                                                                           |

Further research is needed to fully elucidate the absolute bioavailability, plasma protein binding, specific metabolic pathways including the cytochrome P450 enzymes involved, and routes of excretion of **ruzinurad**.



# Experimental Protocols In Vitro URAT1 Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against URAT1.





Click to download full resolution via product page

Caption: Workflow for an in vitro URAT1 inhibition assay.



#### **Detailed Methodology:**

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in appropriate media.
- Cell Seeding: Cells are seeded into 24-well plates and grown to a confluent monolayer.
- Compound Pre-incubation: Cells are washed and pre-incubated with varying concentrations of **ruzinurad** or vehicle control in a buffer solution for a specified time.
- Uric Acid Uptake: A solution containing radiolabeled uric acid (e.g., [14C]uric acid) is added to the wells to initiate the uptake assay.
- Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.
- Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each ruzinurad concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

#### Clinical Trial Protocol (Phase II Combination Therapy)

The following provides a general outline of the methodology for a Phase II clinical trial evaluating **ruzinurad** in combination with an XOI.





Click to download full resolution via product page

Caption: Logical workflow of a Phase II clinical trial for ruzinurad.

Key Methodological Aspects:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]
- Patient Population: Patients with primary gout and hyperuricemia with an inadequate response to a stable dose of febuxostat.[1]



- Inclusion Criteria: Typically include a serum uric acid level above a certain threshold (e.g., ≥390 µmol/L) despite ongoing febuxostat treatment.[1]
- Exclusion Criteria: May include severe renal impairment or a recent history of gout flares.[11]
- Intervention: Patients are randomized to receive oral **ruzinurad** (e.g., 5 mg or 10 mg daily) or a matching placebo, in addition to their ongoing stable dose of febuxostat.[1]
- Primary Endpoint: The proportion of patients achieving a target serum uric acid level (e.g., ≤360 µmol/L) at a specified time point (e.g., Week 12).[1]
- Secondary Endpoints: May include the proportion of patients achieving a lower sUA target (e.g., ≤300 μmol/L), the mean percentage change in sUA from baseline, and safety and tolerability assessments.[1]
- Safety Assessments: Include monitoring of treatment-emergent adverse events, laboratory parameters, and vital signs throughout the study.[1]

#### Conclusion

**Ruzinurad** is a promising URAT1 inhibitor for the management of hyperuricemia and gout. Its potent and selective mechanism of action, demonstrated efficacy in lowering serum uric acid levels both as a monotherapy and in combination with xanthine oxidase inhibitors, and a generally favorable safety profile position it as a valuable potential addition to the therapeutic armamentarium for gout. Further elucidation of its complete pharmacokinetic profile and results from ongoing and future clinical trials will continue to define its role in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hcplive.com [hcplive.com]
- 2. What is Ruzinurad used for? [synapse.patsnap.com]







- 3. Progress in animal models for studying hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the y-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of SHR4640, a Selective Urate Transporter 1 Inhibitor, in Healthy Chinese Male Volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Ruzinurad for the Treatment of Hyperuricemia and Gout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#ruzinurad-for-the-treatment-of-hyperuricemia-and-gout]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com